molecular formula C21H43NO2 B14736161 2-Hydroxy-N-octadecyl-propanamide CAS No. 6280-27-9

2-Hydroxy-N-octadecyl-propanamide

Cat. No.: B14736161
CAS No.: 6280-27-9
M. Wt: 341.6 g/mol
InChI Key: IQMRMAPGRQYCKW-UHFFFAOYSA-N
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Description

2-Hydroxy-N-octadecyl-propanamide is an organic compound with the molecular formula C21H43NO2 and a molecular weight of 341.57 g/mol . It is a long-chain fatty acid derivative, specifically a hydroxylated amide, which finds applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-octadecyl-propanamide typically involves the reaction of octadecylamine with glycidol under controlled conditions. The reaction proceeds as follows:

    Reactants: Octadecylamine and glycidol.

    Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen gas, at elevated temperatures (around 80-100°C).

    Catalysts: Acid or base catalysts can be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-octadecyl-propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Scientific Research Applications

2-Hydroxy-N-octadecyl-propanamide has diverse applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-octadecyl-propanamide involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropionamide: A shorter-chain analog with similar hydroxyl and amide functionalities.

    N-Octadecylpropanamide: Lacks the hydroxyl group, making it less hydrophilic.

Uniqueness

2-Hydroxy-N-octadecyl-propanamide is unique due to its long alkyl chain combined with both hydroxyl and amide groups. This combination imparts amphiphilic properties, making it suitable for applications requiring both hydrophilic and hydrophobic interactions .

Properties

CAS No.

6280-27-9

Molecular Formula

C21H43NO2

Molecular Weight

341.6 g/mol

IUPAC Name

2-hydroxy-N-octadecylpropanamide

InChI

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-21(24)20(2)23/h20,23H,3-19H2,1-2H3,(H,22,24)

InChI Key

IQMRMAPGRQYCKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C(C)O

Origin of Product

United States

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